![molecular formula C9H9ClF3N3 B13456911 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)
1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of a trifluoromethyl group and a benzodiazole ring imparts distinct characteristics that make it valuable in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the reaction of benzotrichloride with antimony fluoride to form the trifluoromethylated intermediate, which is then further reacted with appropriate amines under controlled conditions .
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reagents, such as trifluoromethyltrimethylsilane, enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions, often using nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium trifluoroacetate in the presence of copper(I) iodide.
Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Wissenschaftliche Forschungsanwendungen
1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of advanced materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. It often interacts with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethylated Benzodiazoles: Compounds like 1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-ylmethanamine dihydrochloride share structural similarities and are used in similar applications.
Togni Reagent: Another trifluoromethylated compound used for electrophilic trifluoromethylation.
Uniqueness: 1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride stands out due to its specific substitution pattern and the presence of a methanamine group, which imparts unique reactivity and biological activity compared to other trifluoromethylated benzodiazoles .
Eigenschaften
Molekularformel |
C9H9ClF3N3 |
|---|---|
Molekulargewicht |
251.63 g/mol |
IUPAC-Name |
[1-(trifluoromethyl)benzimidazol-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H8F3N3.ClH/c10-9(11,12)15-7-4-2-1-3-6(7)14-8(15)5-13;/h1-4H,5,13H2;1H |
InChI-Schlüssel |
ISOOOQQIMWWHKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2C(F)(F)F)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


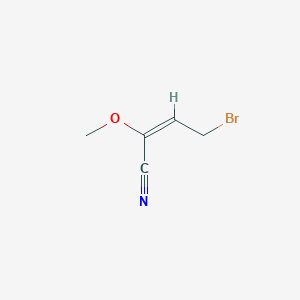

![Potassium (3-(ethoxycarbonyl)-[1,1'-bi(cyclopropan)]-2-yl)trifluoroborate](/img/structure/B13456842.png)
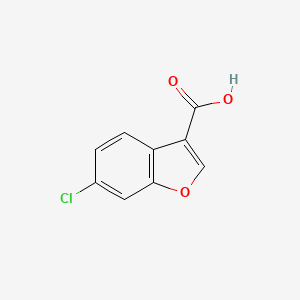
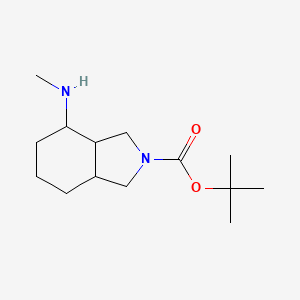
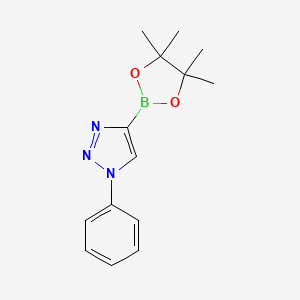
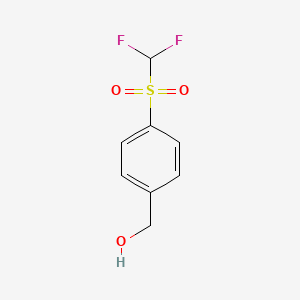
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)
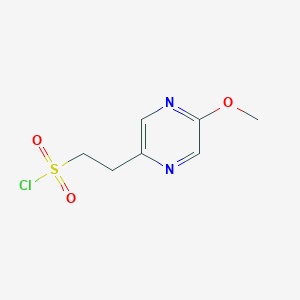

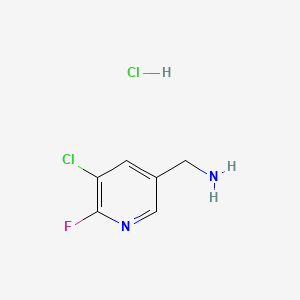

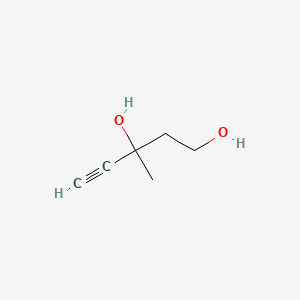
amine hydrochloride](/img/structure/B13456932.png)
